2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the dibenzoxazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and methyl groups: Functionalization steps to introduce the amino group at the 2-position and methyl groups at the 7, 9, and 10 positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions can occur, especially at the amino and methyl positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxazepines: Other compounds in this class with different substituents.
Tricyclic compounds: Such as tricyclic antidepressants, which share a similar core structure.
Uniqueness
2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
140412-98-2 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
8-amino-2,4,5-trimethylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C16H16N2O2/c1-9-6-10(2)15-14(7-9)20-13-5-4-11(17)8-12(13)16(19)18(15)3/h4-8H,17H2,1-3H3 |
InChI Key |
KBVKZTXBAARIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=C(C=C3)N)C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.